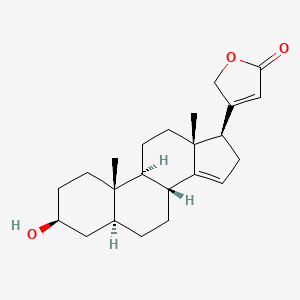![molecular formula C26H36O5 B1247447 (1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate](/img/structure/B1247447.png)
(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate is an enoate ester obtained by formal condensation of the hydroxy function of (1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanol with the carboxy group of 4-methoxycinnamic acid. It has a role as an angiogenesis inhibitor. It is an enoate ester and an aldehyde. It derives from a fumagalone, a (1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde and a 4-methoxycinnamic acid.
Scientific Research Applications
Enantioselective Catalysis
- Rhodium-Catalyzed Asymmetric Hydrogenation : This compound has been used in the rhodium-catalyzed asymmetric hydrogenation of N-formyl dehydroamino esters, achieving enantioselectivities of >99% ee. This research highlights its role in producing chiral molecules, a critical aspect of pharmaceutical synthesis (Panella et al., 2006).
Photolithography and Material Science
- Improving Transparency in Photolithography : Investigations into hexafluoroisopropyl alcohol-functionalized acrylic and styrenic monomers, which include compounds structurally related to (1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate, have found them to be exceptionally transparent at 157 nm. This research is pivotal for developing advanced photoresist materials for lithography in semiconductor manufacturing (Bae et al., 2002).
Synthesis of Bicyclic Compounds
- Asymmetric Diels–Alder Cycloaddition : The compound was involved in asymmetric Diels–Alder cycloaddition, leading to the synthesis of enantiopure bicyclic β-amino acids. This process is significant for the synthesis of complex organic molecules with potential applications in drug development and biochemistry (Songis et al., 2007).
Liquid Crystals and Chirality
- Formation of Chiral Liquid Crystals : Research on new liquid crystals containing a cyclohexene ring, which is structurally similar to the compound , has been conducted. These studies are crucial for developing materials with unique optical properties, useful in displays and optical devices (Li et al., 1991).
Corrosion Inhibition
- Inhibition of Copper Corrosion : Acrylamide derivatives structurally related to the compound have demonstrated effectiveness as corrosion inhibitors for copper. This finding is vital for protecting metal surfaces in industrial applications (Abu-Rayyan et al., 2022).
Bioactive Compounds and Medicinal Chemistry
- Biological Activity in Medicinal Chemistry : The compound's derivatives have shown bioactivity, including antioxidant activity and cell growth inhibition in tumor cell lines. This aspect is highly relevant in the search for new therapeutic agents (Obregón-Mendoza et al., 2018).
Polymer Science
- Synthesis of Chiral Polymers : Chiral polymers derived from related compounds have been synthesized, contributing to the development of materials with potential applications in biotechnology and materials science (Hai, 2003).
Copolymerization
- Copolymer Formation : The compound has been used in radical copolymerization studies, expanding the understanding of polymer chemistry and contributing to the development of new materials with tailored properties (Abdyev & Mamedbeili, 2014).
properties
Product Name |
(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate |
|---|---|
Molecular Formula |
C26H36O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(E)-6-methylhept-2-en-2-yl]cyclohexyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H36O5/c1-18(2)7-6-8-19(3)25-21(17-27)12-15-23(26(25)30-5)31-24(28)16-11-20-9-13-22(29-4)14-10-20/h8-11,13-14,16-18,21,23,25-26H,6-7,12,15H2,1-5H3/b16-11+,19-8+/t21-,23-,25-,26-/m1/s1 |
InChI Key |
VZXWJOQUYPNRPF-JUVJZELASA-N |
Isomeric SMILES |
CC(C)CC/C=C(\C)/[C@@H]1[C@H](CC[C@H]([C@H]1OC)OC(=O)/C=C/C2=CC=C(C=C2)OC)C=O |
Canonical SMILES |
CC(C)CCC=C(C)C1C(CCC(C1OC)OC(=O)C=CC2=CC=C(C=C2)OC)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)

![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)






![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)


